2-(2-Aminoethyl)-1,2-dihydrophthalazin-1-one

Description

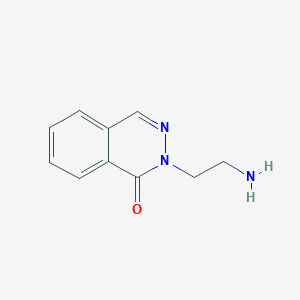

2-(2-Aminoethyl)-1,2-dihydrophthalazin-1-one is a heterocyclic compound belonging to the phthalazinone family, characterized by a bicyclic core structure with a ketone group and an aminoethyl (-CH₂CH₂NH₂) substituent at position 2. Phthalazinones are known for their diverse applications in medicinal chemistry and materials science due to their structural versatility and reactivity .

Properties

IUPAC Name |

2-(2-aminoethyl)phthalazin-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O/c11-5-6-13-10(14)9-4-2-1-3-8(9)7-12-13/h1-4,7H,5-6,11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRXNPHFNGMIZQU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=NN(C2=O)CCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Aminoethyl)-1,2-dihydrophthalazin-1-one typically involves the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 2-(2-Aminoethyl)-1,2-dihydrophthalazin-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the phthalazinone core.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phthalazinone oxides, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

2-(2-Aminoethyl)-1,2-dihydrophthalazin-1-one has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Medicine: Research is ongoing into its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

Mechanism of Action

The mechanism of action of 2-(2-Aminoethyl)-1,2-dihydrophthalazin-1-one involves its interaction with specific molecular targets. The aminoethyl side chain allows it to bind to enzymes and receptors, potentially inhibiting their activity or modulating their function. This interaction can affect various biochemical pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Key Observations :

- Aminoethyl vs.

- Benzyl Group : Introduces steric bulk and lipophilicity, favoring membrane permeability in biological systems .

Non-Phthalazinone Analogs with Aminoethyl Groups

- 2-Amino-8-(2-aminoethyl)-1,9-dihydropurin-6-one (ZINC84057569): A purine derivative with an aminoethyl side chain, identified as a top hypothetical inhibitor of Leishmania mexicana arginase. Its activity highlights the role of aminoethyl groups in targeting parasitic enzymes .

- Aliphatic Polyamines (DETA, TETA, PEHA): These linear amines with multiple -NH- groups demonstrate strong corrosion inhibition due to their electron-donating capacity and adsorption on metal surfaces. The target compound’s aminoethyl group may share similar coordination properties .

Pharmacological Potential

While direct evidence for this compound is scarce, structurally related compounds like ZINC84057569 (purine-based) have shown promise as antiparasitic agents .

Corrosion Inhibition

Aliphatic amines (e.g., TETA) inhibit corrosion via surface adsorption and electron donation. Computational studies (DFT) correlate amine structure with inhibition efficiency, suggesting that the target compound’s aminoethyl group could be modeled for similar applications .

Biological Activity

2-(2-Aminoethyl)-1,2-dihydrophthalazin-1-one is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the phthalazinone family, known for their diverse pharmacological properties. The basic structure can be represented as follows:

Pharmacological Activities

Research indicates that derivatives of phthalazinones exhibit a wide range of biological activities, including:

- Anticancer : Phthalazinone derivatives have shown promising results against various cancer cell lines.

- Anti-inflammatory : These compounds demonstrate potential in reducing inflammation.

- Antimicrobial : Certain derivatives exhibit activity against both Gram-positive and Gram-negative bacteria.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anticancer | Inhibition of cell proliferation in cancer lines | |

| Anti-inflammatory | Reduction in inflammatory markers | |

| Antimicrobial | Activity against bacterial strains |

The mechanisms through which this compound exerts its biological effects are still under investigation. However, several studies suggest the following pathways:

- Inhibition of Enzymatic Activity : Phthalazinone derivatives may inhibit specific enzymes involved in cancer cell proliferation and inflammation.

- Interaction with Receptors : These compounds may interact with various cellular receptors, altering signaling pathways that lead to therapeutic effects.

Case Studies

Several studies have documented the biological activity of phthalazinone derivatives, including this compound.

Case Study 1: Anticancer Activity

In vitro studies have demonstrated that this compound significantly inhibits the growth of human cancer cell lines such as MCF-7 (breast cancer) and A2780 (ovarian cancer). The IC50 values were reported to be lower than those of established chemotherapeutic agents, indicating a potential for further development as an anticancer drug .

Case Study 2: Anti-inflammatory Effects

A separate study evaluated the anti-inflammatory properties using a carrageenan-induced paw edema model in rats. Treatment with this compound resulted in a significant reduction in edema compared to control groups. The compound's efficacy was comparable to standard anti-inflammatory medications like ibuprofen .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic potential. Preliminary studies suggest favorable absorption and distribution characteristics. However, detailed toxicological evaluations are necessary to ascertain safety profiles before clinical application.

Table 2: Preliminary Pharmacokinetic Data

| Parameter | Value |

|---|---|

| Absorption | High |

| Bioavailability | TBD |

| Half-life | TBD |

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for 2-(2-aminoethyl)-1,2-dihydrophthalazin-1-one, and how can reaction yields be optimized?

- The synthesis typically involves multi-step processes, including condensation of phthalazine derivatives with aminoethyl precursors under anhydrous conditions. For example, analogous compounds (e.g., substituted dihydrophthalazinones) are synthesized via cyclization reactions using reagents like polyphosphoric acid or catalytic bases . Optimization strategies include adjusting reaction temperature (e.g., 80–120°C), solvent choice (e.g., DMF or toluene), and stoichiometric ratios of reactants. Monitoring intermediates via TLC or HPLC ensures stepwise efficiency .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Key methods include:

- NMR spectroscopy : Confirm the presence of the aminoethyl group (δ ~2.8–3.2 ppm for –CH2–NH2) and aromatic protons (δ ~7.0–8.5 ppm) .

- HPLC-MS : Assess purity (>95%) and molecular ion peaks (e.g., [M+H]+ at m/z corresponding to C₁₁H₁₃N₃O).

- X-ray crystallography : Resolve crystal structure for unambiguous confirmation, as demonstrated for related phthalazinones .

Q. What preliminary biological assays are recommended to evaluate its bioactivity?

- Begin with in vitro cytotoxicity screening (e.g., MTT assay on cancer cell lines) and enzyme inhibition studies (e.g., kinase or phosphatase targets). Analogous compounds show activity modulated by electron-withdrawing substituents and aminoethyl side chains . Dose-response curves (1–100 µM) and positive controls (e.g., staurosporine for kinase inhibition) are critical for validation.

Advanced Research Questions

Q. How does the aminoethyl side chain influence the compound’s coordination chemistry and reactivity?

- The aminoethyl group acts as a chelating ligand, enabling coordination with transition metals (e.g., Cu²⁺, Fe³⁺). Spectroscopic techniques (UV-Vis, cyclic voltammetry) reveal redox-active behavior in metal complexes, which may enhance catalytic or therapeutic properties . Computational studies (DFT) can model ligand-metal binding affinities and predict reactivity .

Q. What experimental strategies resolve contradictions in stability data under varying pH and temperature?

- Contradictory stability reports may arise from solvent polarity or protonation states. Systematic studies should:

- Test thermal stability via TGA/DSC (e.g., decomposition onset >200°C) .

- Evaluate pH-dependent stability (e.g., 2–12 range) using UV-Vis spectroscopy to track degradation kinetics.

- Compare results across solvents (aqueous vs. organic) to identify optimal storage conditions .

Q. How can researchers design derivatives to improve solubility without compromising bioactivity?

- Structural modifications : Introduce hydrophilic groups (e.g., –OH, –COOH) at the phthalazinone ring or aminoethyl chain. For example, hydroxylated analogs (e.g., 4-hydroxy derivatives) show enhanced aqueous solubility while retaining enzyme inhibition .

- Prodrug approaches : Conjugate with PEG or amino acids to improve pharmacokinetics. Validate via logP measurements and in vivo bioavailability assays .

Q. What mechanistic insights explain its interaction with DNA or proteins?

- DNA intercalation : Fluorescence quenching assays (e.g., ethidium bromide displacement) and circular dichroism (CD) can probe DNA binding modes.

- Protein binding : Use surface plasmon resonance (SPR) or ITC to quantify binding constants (Kd). Molecular docking (e.g., AutoDock Vina) identifies potential binding pockets, as seen in kinase inhibition studies .

Methodological Notes

- Contradiction Mitigation : When conflicting data arise (e.g., variable bioactivity across studies), cross-validate using orthogonal assays (e.g., SPR vs. enzymatic assays) and replicate under standardized conditions .

- Safety Protocols : Handle the compound under inert atmospheres (N₂/Ar) due to potential sensitivity to moisture or oxidation. Refer to GHS hazard codes (e.g., H315, H319) for safe handling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.